molecular formula C14H19NO3 B1337159 tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 216064-48-1

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1337159
M. Wt: 249.3 g/mol
InChI Key: HOTHBGIMLRDQNB-UHFFFAOYSA-N
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Description

The compound of interest, tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds due to their presence in various natural products and pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and alcohols.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in several studies. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study demonstrated the use of tert-butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines, indicating the versatility of tert-butyl groups in complex reactions .

Molecular Structure Analysis

The molecular structure of tert-butylated isoquinoline derivatives has been elucidated in several papers. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, showing that aromatic stacking interactions and hydrogen bonds stabilize the structure . Similarly, the structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined by X-ray diffraction, revealing the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl group is known to participate in various chemical reactions. For example, tert-butyl nitrite was used as a reagent in the formation of imidazoquinolines, indicating its role in C-N bond formation . Additionally, tert-butylated compounds have been used as intermediates in the synthesis of marine drugs, suggesting their utility in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated compounds are influenced by the presence of the bulky tert-butyl group. For instance, the lipophilicity of N-hydroxyimides was increased by tert-butyl substitution, improving solubility in low-polarity solvents . The tert-butyl group also affects the reactivity of compounds, as seen in the use of tert-butoxycarbonylation reagents for the protection of amines and phenols .

Scientific Research Applications

Chemoselective tert-Butoxycarbonylation

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been identified as a chemoselective tert-butoxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without needing a base. The process is known for its high yield and chemoselectivity under mild conditions (Saito et al., 2006).

Heterocyclic Compound Synthesis

The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline marine drugs, was successfully achieved through a process involving AuCl3/3AgOTf catalysis, offering insights into the structural-activity relationships of these compounds (Li et al., 2013).

Aminocarbonylation Reactions

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown efficacy in aminocarbonylation reactions, particularly in the synthesis of 5-carboxamido-7-iodo-8-benzyloxyquinolines using palladium(0) catalysts. This compound's utility extends to dehydroiodination reactions under certain conditions (Takács et al., 2011).

Annulation Reactions

3,4-Dihydroisoquinoline carboxylate, closely related to tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been utilized in annulation reactions to synthesize isoquinoline heterocycles. This novel approach provides a direct pathway to cyclic Reissert equivalent compounds, potentially opening avenues to synthesize certain medicinally relevant natural alkaloids (Li & Yang, 2005).

Catalytic Applications and Novel Syntheses

Synthesis of Isoquinolines and Isochromenes

In a versatile approach, isoquinoline-4-carboxylic esters and isochromene-4-carboxylic esters were synthesized via Pd-catalyzed oxidative carbonylation, showcasing the compound's potential in N-cyclization and O-cyclization reactions. This method emphasizes the utility of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate in forming complex heterocyclic structures under controlled conditions (Gabriele et al., 2011).

Organic Compound Synthesis for Corrosion Inhibition

Tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel, demonstrating their potential in industrial applications. The electrochemical and morphological characterization of these compounds highlights their significance in mitigating corrosion, underscoring their practical utility beyond pharmaceutical applications (Faydy et al., 2019).

Safety And Hazards

The safety information for “tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to refer to the MSDS for complete safety and handling information .

properties

IUPAC Name

tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTHBGIMLRDQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441486
Record name tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

216064-48-1
Record name tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Guo, Z Zhang, H Yang, D Cao, X Xu… - Journal of Medicinal …, 2019 - ACS Publications
PRMT4 is a type I protein arginine methyltransferase and plays important roles in various cellular processes. Overexpression of PRMT4 has been found to be involved in several types …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk

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